n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid
Overview
Description
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . It has been isolated and characterized from bovine brain . The glycine congener was further characterized and found to suppress formalin-induced pain in rats .
Synthesis Analysis
The synthesis of NAG-3H-ABA is not explicitly detailed in the available resources .Molecular Structure Analysis
The molecular formula of NAG-3H-ABA is C24H39NO4 . The formal name is 3-hydroxy-4-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]amino]-butanoic acid .Chemical Reactions Analysis
The specific chemical reactions involving NAG-3H-ABA are not detailed in the available resources .Physical And Chemical Properties Analysis
NAG-3H-ABA has a molecular weight of 405.57 . It is supplied as a solution in methyl acetate . The solubility of NAG-3H-ABA is 20 mg/ml in DMF, 15 mg/ml in DMSO, and 30 mg/ml in Ethanol .Scientific Research Applications
Biosynthesis and Biological Roles
In vitro synthesis of arachidonoyl amino acids, including n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid : Cytochrome c catalyzes the formation of various arachidonoyl amino acids, highlighting its potential role in generating these lipid messengers in vivo (McCue, Driscoll, & Mueller, 2009).
Synthesis and properties of arachidonoyl amino acids : N-Arachidonoyl derivatives, including gamma-aminobutyric acid (GABA), were synthesized for studying their biological properties. These compounds displayed various inhibitory activities, suggesting potential physiological roles (Bezuglov et al., 2006).
Quantitative analysis in mouse brain : A method to monitor and quantify levels of arachidonoyl amino acids, including this compound, in mouse brain was developed, helping to understand their pharmacological effects and physiological roles (Han et al., 2013).
Pharmacological Activities and Potential Therapeutic Applications
N-Acyl amino acids as signaling molecules with therapeutic potential : N-Arachidonoyl amino acids, including this compound, have been identified as important lipid signaling molecules with analgesic and anti-inflammatory actions. This mini-review discusses their biosynthesis, receptors, physiological actions, pharmacological effects, and potential as novel drug candidate molecules (Burstein, 2018).
Role in modulation of ion channels and potential in pain management : this compound and related lipoamino acids have been shown to inhibit T-type/Cav3 calcium channels, suggesting a potential mechanism for their analgesic effects (Barbara et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . The primary targets of this compound are yet to be fully characterized.
Mode of Action
It is known that most arachidonoyl amino acids are poor ligands for the cb1 receptor .
Biochemical Pathways
It is known that arachidonoyl amino acids, including nag-3h-aba, have been isolated and characterized from bovine brain .
Pharmacokinetics
Its solubility in PBS (pH 7.2) is approximately 1 mg/ml .
Result of Action
It has been found in rat brain by lc-ms techniques . The glycine congener of arachidonoyl amino acids has been found to suppress formalin-induced pain in rats .
Action Environment
It is known that the compound is stable for at least one year when stored at -20°c .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIBMHGNMSQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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